Sulfo DBCO-Amine

Bioorthogonal chemistry Click chemistry SPAAC kinetics

Sulfo DBCO-Amine (CAS 2028284-70-8) is the definitive building block for aqueous, copper-free click chemistry. Unlike non-sulfonated DBCO or BCN alternatives, its sulfonate group enables direct dissolution in PBS and HEPES, eliminating protein-denaturing organic co-solvents. The primary amine handle permits site-specific EDC/NHS conjugation to carboxylates, while the DBCO moiety ensures orthogonal SPAAC ligation with azide-tagged payloads. This two-step, fully aqueous workflow preserves biomolecule integrity and achieves superior molecular loading density on azide surfaces compared to BCN reagents. Choose Sulfo DBCO-Amine for unmatched solubility, conjugation precision, and assay reproducibility.

Molecular Formula C21H21N3O5S
Molecular Weight 427.5 g/mol
Cat. No. B611071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo DBCO-Amine
SynonymsSulfo DBCO-amine
Molecular FormulaC21H21N3O5S
Molecular Weight427.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H21N3O5S/c22-13-19(30(27,28)29)21(26)23-12-11-20(25)24-14-17-7-2-1-5-15(17)9-10-16-6-3-4-8-18(16)24/h1-8,19H,11-14,22H2,(H,23,26)(H,27,28,29)
InChIKeyLPNNWQSOQIRTRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulfo DBCO-Amine: Water-Soluble Click Chemistry Linker for Aqueous Bioconjugation and PROTAC Synthesis


Sulfo DBCO-Amine (CAS 2028284-70-8) is a heterobifunctional reagent combining a sulfonated dibenzocyclooctyne (DBCO) moiety with a primary amine group . The compound serves as a key building block in copper-free click chemistry, enabling strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules without cytotoxic copper catalysts . The sulfonate group confers high aqueous solubility, permitting direct dissolution in physiological buffers such as PBS and HEPES at working concentrations [1]. Structurally, the amine terminus provides a reactive handle for conjugation to carboxyl-containing molecules or activated esters (e.g., NHS esters) via stable amide bond formation, while the DBCO group remains available for subsequent orthogonal SPAAC ligation with azide-bearing payloads .

Why Sulfo DBCO-Amine Cannot Be Simply Substituted with Non-Sulfonated DBCO or Alternative Cyclooctynes


Generic substitution of Sulfo DBCO-Amine with non-sulfonated DBCO-amine or alternative cyclooctynes such as bicyclo[6.1.0]nonyne (BCN) leads to three critical performance deficits that directly compromise experimental outcomes. First, non-sulfonated DBCO derivatives exhibit poor aqueous solubility, necessitating organic co-solvents that can denature proteins and disrupt live-cell systems [1]. Second, the amine functional group in Sulfo DBCO-Amine enables site-specific conjugation to carboxylates via EDC/NHS chemistry or direct reaction with activated esters—a conjugation modality unavailable in NHS-ester-functionalized DBCO reagents [2]. Third, while BCN alternatives offer similar bioorthogonality, surface immobilization studies demonstrate that DBCO-functionalized probes achieve substantially higher molecular loading density on azide-presenting surfaces compared to BCN-functionalized counterparts [3]. These differences are not merely academic; they translate into quantifiable variations in conjugation efficiency, signal intensity, and assay reproducibility that make simple reagent swapping untenable for rigorous scientific workflows.

Sulfo DBCO-Amine Quantitative Differentiation: Kinetic, Solubility, and Conjugation Performance Evidence


SPAAC Reaction Kinetics of Sulfo DBCO-Amine: Buffer-Dependent Rate Constants Quantified

Sulfo DBCO-Amine exhibits pronounced buffer-dependent SPAAC reactivity with second-order rate constants ranging from 0.27 M⁻¹s⁻¹ to 1.22 M⁻¹s⁻¹ depending on buffer selection. In direct comparison, reactions in HEPES buffer (pH 7) yield rate constants of 0.55–1.22 M⁻¹s⁻¹, representing approximately 1.7-fold to 1.4-fold higher values than in PBS (0.32–0.85 M⁻¹s⁻¹) [1]. Furthermore, reactions in DMEM cell culture medium (0.59–0.97 M⁻¹s⁻¹) proceed substantially faster than in RPMI medium (0.27–0.77 M⁻¹s⁻¹), demonstrating a 2.2-fold to 1.3-fold rate enhancement [1]. These data provide actionable guidance for experimental optimization: selecting HEPES over PBS can accelerate conjugation kinetics by up to 72%, while DMEM enables faster labeling than RPMI by up to 119% [1].

Bioorthogonal chemistry Click chemistry SPAAC kinetics

Aqueous Solubility Enhancement: Sulfo DBCO-Amine vs. Non-Sulfonated DBCO-Amine

Sulfo DBCO-Amine is directly soluble in physiological buffers including PBS at working concentrations, enabling protein conjugation without organic co-solvents [1]. In contrast, non-sulfonated DBCO-amine requires dissolution in DMSO or DMF prior to aqueous dilution, introducing risks of protein precipitation or denaturation [2]. The sulfonate group enables solubility at 10 mM in DMSO for stock preparation and subsequent aqueous dilution without aggregation [3]. The sulfonated spacer arm increases the compound's hydrophilicity, making it fully soluble in aqueous media for many applications .

Bioconjugation Aqueous solubility Protein labeling

Surface Immobilization Efficiency: DBCO Demonstrates Higher Loading Density Than BCN

In a comparative surface immobilization study using microchannel cantilever spotting (μCS) on azide-terminated antifouling polymer brushes, DBCO-functionalized probes achieved significantly higher surface molecular immobilization density than BCN-functionalized probes under identical conditions [1]. While both cyclooctyne variants demonstrated reliable binding to azide-presenting surfaces, DBCO exhibited quantitatively superior surface density as measured by subsequent protein binding assays [1]. This difference is attributed to the higher intrinsic SPAAC reactivity of the DBCO scaffold compared to the less strained BCN ring system [1].

Biosensors Surface functionalization Microarray

Conjugation Versatility: Amine-Reactive Handle vs. NHS Ester-Functionalized DBCO Derivatives

Sulfo DBCO-Amine provides a primary amine functional group that enables conjugation to carboxyl-containing molecules via EDC/NHS activation or direct reaction with activated esters such as NHS esters [1]. This amine handle offers distinct synthetic advantages over Sulfo-DBCO-NHS ester (CAS 1400191-52-7), which contains a pre-activated ester that is inherently susceptible to hydrolysis in aqueous buffers . The amine group in Sulfo DBCO-Amine remains stable during storage and can be selectively reacted with carboxylates under controlled EDC/NHS coupling conditions, providing greater control over conjugation stoichiometry . Conversely, the amine handle cannot be used for direct conjugation to amines or thiols without intermediate modification, making NHS ester variants the appropriate choice for amine-targeting bioconjugation .

Bioconjugation PROTAC synthesis Antibody-drug conjugates

Sulfo DBCO-Amine: Optimal Application Scenarios Based on Quantitative Evidence


Aqueous Bioconjugation of Proteins and Antibodies Requiring Native-State Preservation

Sulfo DBCO-Amine is ideally suited for conjugating carboxyl-containing biomolecules to azide-modified payloads under fully aqueous conditions. Its direct solubility in PBS eliminates organic co-solvents that can compromise protein folding and enzyme activity [1]. The amine group enables EDC/NHS-mediated coupling to protein carboxylates, installing the DBCO handle for subsequent SPAAC ligation with azide-fluorophores, azide-drugs, or azide-oligonucleotides . This two-step aqueous workflow preserves biomolecule integrity and enables precise stoichiometric control of conjugation.

PROTAC Linker Synthesis and Targeted Protein Degradation Constructs

As an alkyl chain-derived PROTAC linker, Sulfo DBCO-Amine serves as a modular building block for assembling bifunctional degrader molecules [1]. The amine terminus can be conjugated to an E3 ubiquitin ligase ligand bearing a carboxyl group, while the DBCO group remains available for SPAAC-mediated attachment to an azide-modified target protein ligand . This orthogonal conjugation strategy enables the systematic optimization of linker length and composition, a critical parameter for effective ternary complex formation and efficient target degradation .

Cell-Surface Labeling and Live-Cell Imaging Under Copper-Free Conditions

Sulfo DBCO-Amine is the reagent of choice for metabolic labeling and cell-surface modification studies where copper cytotoxicity must be avoided. The compound's high aqueous solubility permits direct addition to cell culture media without solvent-induced toxicity, while the DBCO group undergoes rapid SPAAC with azide-modified glycans or proteins expressed on the cell surface [1]. Kinetic optimization data indicate that using HEPES-buffered medium or DMEM accelerates labeling rates by up to 119% compared to RPMI, enabling shorter incubation times and reduced cellular stress [2].

Biosensor Surface Functionalization and Microarray Fabrication

For surface immobilization applications on azide-presenting substrates, DBCO-based reagents including Sulfo DBCO-Amine offer superior molecular loading density compared to BCN alternatives [1]. This translates to enhanced assay sensitivity and signal-to-noise ratios in fluorescence-based detection schemes. The amine handle permits pre-conjugation of the DBCO group to carboxyl-containing capture molecules (e.g., antibodies, aptamers) in solution phase, followed by immobilization onto azide-functionalized surfaces via SPAAC, a strategy that preserves biorecognition element orientation and activity [1].

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